3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
Description
The compound 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a quinoline derivative featuring a 1,4-dihydroquinolin-4-one core. Its structure includes several critical substituents:
- Fluorine atom: Positioned at C6, fluorine often improves metabolic stability and electron-withdrawing effects.
- Propyl chain: The C1 propyl group likely modulates lipophilicity and steric effects.
While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with quinoline-based molecules explored for antimicrobial, anticancer, or kinase-inhibitory activities .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-3-9-27-15-23(32(30,31)18-8-4-7-17(25)11-18)24(29)19-12-20(26)22(13-21(19)27)28-10-5-6-16(2)14-28/h4,7-8,11-13,15-16H,3,5-6,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXVRZFXVGMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like Selectfluor.
Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the quinoline core could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Overview
3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound notable for its diverse applications in medicinal chemistry, organic synthesis, and biological studies. The compound features a quinoline core with various functional groups, enhancing its reactivity and potential therapeutic effects.
Medicinal Chemistry
This compound is being explored as a lead compound in the development of new pharmaceuticals, particularly for treating neurological disorders. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor functions. Research indicates that it may have applications in treating conditions like Huntington's disease due to its neuroprotective properties.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable for creating derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Biological Studies
The compound is also utilized in biological research to understand the interactions of quinoline derivatives with various biological targets. Studies have shown that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery programs.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential in neurodegenerative disease therapies.
- Anticancer Activity : In vitro studies indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research has shown that compounds similar to this one possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Position 7 Modifications
- Diethylamino (): A less bulky, non-cyclic substituent may decrease steric hindrance but reduce hydrogen-bonding capacity compared to heterocycles .
- 4-Ethylpiperazin-1-yl () : Piperazine’s additional nitrogen increases polarity and basicity, enhancing water solubility but possibly limiting blood-brain barrier penetration .
Position 1 Substituents
Position 6 and Core Functional Groups
- Fluorine: Present in all compounds, fluorine’s electronegativity stabilizes the quinoline core and resists oxidative metabolism .
- Sulfonyl vs. Carboxylic Acid () : The sulfonyl group (Target, ) acts as a hydrogen-bond acceptor, while the carboxylic acid () introduces acidity and ionic interactions, drastically altering solubility and target specificity .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one?
- Methodology : Synthesis involves sequential sulfonation, fluorination, and piperidine substitution. Key steps include:
- Sulfonation : Reacting the quinoline core with 3-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Piperidine substitution : Using coupling agents like HATU or DCC in DMF to attach 3-methylpiperidine at the 7-position .
- Optimization : Adjusting solvent polarity (e.g., DMSO for solubility) and catalyst loading (e.g., 10 mol% Pd(PPh₃)₄ for cross-coupling) to improve yields (typically 45–65%) .
- Purity control : Recrystallization in ethanol/water mixtures and HPLC monitoring (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., sulfonyl proton absence at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~534.1 Da) .
- HPLC-PDA : Purity >95% using a 70:30 acetonitrile/water mobile phase, retention time ~8.2 min .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chlorobenzenesulfonyl group in biological activity?
- Methodology :
- Analog synthesis : Replace the 3-chlorobenzenesulfonyl group with other sulfonyl derivatives (e.g., 4-chloro, methylsulfonyl) and test against target enzymes (e.g., bacterial DNA gyrase) .
- Biological assays :
- In vitro inhibition assays (IC₅₀ determination via fluorescence polarization).
- In vivo efficacy in murine infection models (e.g., dose-dependent reduction in bacterial load) .
- Statistical analysis : Use ANOVA to compare activity differences (p < 0.05 significance threshold) .
Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., kinases or topoisomerases)?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to human topoisomerase IIα (PDB: 1ZXM). Focus on hydrogen bonding with Arg503 and hydrophobic interactions with the chlorobenzenesulfonyl group .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding affinity .
- MD simulations : 100-ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD < 2.0 Å) .
Q. How can contradictions in bioactivity data across different cell lines or assay conditions be resolved?
- Methodology :
- Replicate studies : Ensure consistency across 3+ independent experiments with standardized cell lines (e.g., HepG2 vs. HEK293) .
- Assay optimization : Adjust ATP concentrations in kinase assays to mitigate false negatives (10 µM recommended) .
- Meta-analysis : Use PRISMA guidelines to aggregate data from PubChem and peer-reviewed studies, highlighting variability in IC₅₀ values (e.g., 0.8–5.2 µM in cancer cell lines) .
Q. What strategies improve the compound’s pharmacokinetic profile, particularly solubility and metabolic stability?
- Methodology :
- Salt formation : Co-crystallize with sodium bicarbonate to enhance aqueous solubility (test via shake-flask method, pH 7.4) .
- Microsomal stability assays : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS. Identify major CYP450 isoforms involved (e.g., CYP3A4) using isoform-specific inhibitors .
- Prodrug design : Introduce ester groups at the 1-propyl position to improve membrane permeability (hydrolyzed in plasma) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
